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Compound of Interest

Compound Name: 4-methyl-1H-indazole

Cat. No.: B1298952 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of synthetic methodologies for obtaining

chiral 4-methyl-1H-indazole derivatives, molecules of significant interest in medicinal

chemistry due to their prevalence in kinase inhibitors and other therapeutic agents. We present

a state-of-the-art enantioselective method alongside classical and modern achiral alternatives,

supported by quantitative data and detailed experimental protocols.

At a Glance: Comparison of Synthetic Methods
The following table summarizes the key performance indicators for the discussed synthetic

routes to 4-methyl-1H-indazole derivatives.
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Method Type
Key
Reagents

Yield

Enantiom
eric
Excess
(e.e.)

Key
Advantag
es

Limitation
s

Copper(I)-

Hydride

Catalyzed

C3-

Allylation

Enantiosel

ective

Cu(OAc)₂,

DTBM-

SEGPHOS

,

HSi(OEt)₃,

N-

Benzoyloxy

-4-methyl-

1H-

indazole,

Allene

High

Excellent

(typically

>90%)

High

enantiosel

ectivity,

broad

substrate

scope,

formation

of a

quaternary

stereocent

er.

Requires

synthesis

of a pre-

functionaliz

ed indazole

precursor;

catalyst

and ligand

can be

costly.

Jacobson-

Hugershoff

Synthesis

Achiral

(Classical)

3-Methyl-2-

aminotolue

ne,

NaNO₂,

Acetic Acid

Fair

Not

applicable

(racemic)

Utilizes

simple and

inexpensiv

e starting

materials,

well-

established

procedure.

Harsh

reaction

conditions

(strong

acid,

nitrosating

agents),

often

results in

mixtures of

isomers,

lower

yields.
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Silver(I)-

Mediated

C-H

Amination

Achiral

(Modern)

Arylhydraz

one of a 4-

methyl-

substituted

α-

ketoester,

AgNTf₂,

Cu(OAc)₂

Good

Not

applicable

(racemic)

Good

functional

group

tolerance,

milder

conditions

than

classical

methods.

Requires

synthesis

of the

arylhydraz

one

precursor,

use of

silver and

copper

reagents.

Featured Enantioselective Method: Copper(I)-
Hydride Catalyzed C3-Allylation
This cutting-edge method, developed by Buchwald and coworkers, allows for the highly

enantioselective installation of a chiral quaternary center at the C3 position of the indazole

core. The reaction proceeds via a copper-hydride catalyzed allylation of an N-

benzoyloxyindazole derivative. While a specific example for a 4-methyl substituted indazole is

not explicitly detailed in the seminal publication, the reported broad substrate scope, which

includes various substitutions on the indazole ring, strongly supports its applicability.

Experimental Protocol: General Procedure for
Enantioselective CuH-Catalyzed C3-Allylation
1. Preparation of N-Benzoyloxy-4-methyl-1H-indazole: To a solution of 4-methyl-1H-indazole
in a suitable aprotic solvent (e.g., dichloromethane), add a base (e.g., triethylamine or pyridine)

and cool to 0 °C. Slowly add benzoyl peroxide. Stir the reaction mixture at room temperature

until the starting material is consumed (monitored by TLC). The reaction is then quenched, and

the product is purified by column chromatography.

2. Enantioselective C3-Allylation: In a nitrogen-filled glovebox, a vial is charged with Cu(OAc)₂

(5 mol %), a chiral phosphine ligand such as (R)-DTBM-SEGPHOS (5.5 mol %), and the N-

benzoyloxy-4-methyl-1H-indazole (1.0 equiv.). The vial is sealed and removed from the

glovebox. Anhydrous toluene is added, followed by the allene (1.5-2.0 equiv.) and

triethoxysilane (2.0 equiv.). The reaction mixture is stirred at the specified temperature (e.g., 25
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°C) for the designated time (typically 12-24 hours). Upon completion, the reaction mixture is

concentrated and the residue is purified by flash column chromatography on silica gel to afford

the chiral 3-allyl-4-methyl-1H-indazole derivative.

Synthetic Workflow: Enantioselective C3-Allylation

Preparation of Precursor Enantioselective Allylation

4-Methyl-1H-indazole N-Benzoyloxy-4-methyl-1H-indazole
Benzoyl peroxide, Base

Chiral 3-Allyl-4-methyl-1H-indazole
Allene, Cu(I)H, Chiral Ligand

Click to download full resolution via product page

Caption: Workflow for the enantioselective synthesis of chiral 3-allyl-4-methyl-1H-indazole
derivatives.

Alternative Synthetic Methods
For comparison, we present two alternative methods for the synthesis of 4-methyl-1H-
indazole derivatives. These methods are not enantioselective and will produce a racemic

mixture if a chiral center is formed.

Jacobson-Hugershoff Synthesis (Classical Method)
This is a classical method for the synthesis of indazoles from o-alkylanilines. For the synthesis

of 4-methyl-1H-indazole, 3-methyl-2-aminotoluene would be a suitable starting material.

3-Methyl-2-aminotoluene is dissolved in a mixture of glacial acetic acid and acetic anhydride.

The solution is cooled in an ice bath and then treated with a source of nitrous acid (e.g., by the

dropwise addition of a sodium nitrite solution or by bubbling nitrous gases). The resulting N-

nitroso-N-acetyl-o-toluidine derivative is then cyclized, typically by heating in a non-polar

solvent like benzene or toluene, to yield 4-methyl-1H-indazole. The product is then isolated by

extraction and purified by distillation or recrystallization.
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3-Methyl-2-aminotoluene N-Nitroso_Intermediate

1. Ac₂O
2. NaNO₂, H⁺

4-Methyl-1H-indazole
Heat (Cyclization)

Click to download full resolution via product page

Caption: Classical Jacobson-Hugershoff synthesis of 4-methyl-1H-indazole.

Silver(I)-Mediated Intramolecular Oxidative C-H
Amination (Modern Method)
This method provides a more modern approach to substituted 1H-indazoles from

arylhydrazones.

An arylhydrazone, prepared from the condensation of a 4-methyl-substituted α-ketoester and a

hydrazine, is dissolved in a solvent such as 1,2-dichloroethane. To this solution are added

silver(I) triflimide (AgNTf₂) and copper(II) acetate (Cu(OAc)₂). The reaction mixture is heated

(e.g., at 80 °C) for several hours until the reaction is complete. After cooling, the mixture is

concentrated, and the residue is purified by column chromatography to yield the 3-substituted-

4-methyl-1H-indazole.[1]

Arylhydrazone 3-Substituted-4-methyl-1H-indazole
AgNTf₂, Cu(OAc)₂

Click to download full resolution via product page

Caption: Silver(I)-mediated synthesis of a 3-substituted-4-methyl-1H-indazole.

Biological Relevance: Indazole Derivatives as
Kinase Inhibitors
Chiral 4-methyl-1H-indazole derivatives are of high interest in drug discovery, particularly as

inhibitors of various protein kinases. Dysregulation of kinase signaling pathways is a hallmark

of many diseases, including cancer and inflammatory disorders. For instance, certain indazole-

based compounds have been shown to inhibit Apoptosis Signal-regulating Kinase 1 (ASK1), a
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key component of the p38/JNK signaling pathway, which is involved in cellular stress

responses and apoptosis.

ASK1-p38/JNK Signaling Pathway
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Caption: Inhibition of the ASK1-p38/JNK signaling pathway by a representative indazole

derivative.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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